molecular formula C5H6FNOS B13116512 2-(2-Fluorothiazol-4-yl)ethanol

2-(2-Fluorothiazol-4-yl)ethanol

Cat. No.: B13116512
M. Wt: 147.17 g/mol
InChI Key: XTSKGGOAWDEKAB-UHFFFAOYSA-N
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Description

2-(2-Fluorothiazol-4-yl)ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorine atom at the 2-position of the thiazole ring and an ethanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorothiazol-4-yl)ethanol typically involves the introduction of a fluorine atom into the thiazole ring followed by the attachment of an ethanol group. One common method involves the reaction of 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. This is followed by the reaction with an appropriate aldehyde or ketone to introduce the ethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorothiazol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorothiazol-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-Fluorothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorothiazol-4-yl)ethanol
  • 2-(2-Bromothiazol-4-yl)ethanol
  • 2-(2-Iodothiazol-4-yl)ethanol

Uniqueness

2-(2-Fluorothiazol-4-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C5H6FNOS

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-fluoro-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H6FNOS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2

InChI Key

XTSKGGOAWDEKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)F)CCO

Origin of Product

United States

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